(R)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hcl
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Overview
Description
®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a phenyl ring, followed by the introduction of a dimethylpropan-1-amine group. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this type of reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile involved.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology
In biological research, this compound may be used to study the effects of halogenated phenyl rings on biological systems. Its interactions with various biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In the field of medicine, ®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride has potential applications as a pharmaceutical intermediate. Its unique properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
- (2-Bromo-6-fluorophenyl)methanol
Uniqueness
Compared to similar compounds, ®-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride stands out due to its unique combination of bromine and fluorine atoms on the phenyl ring, along with the dimethylpropan-1-amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16BrClFN |
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Molecular Weight |
296.60 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15BrFN.ClH/c1-11(2,3)10(14)9-7(12)5-4-6-8(9)13;/h4-6,10H,14H2,1-3H3;1H/t10-;/m0./s1 |
InChI Key |
UCQZVFUGIMHLBG-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=C(C=CC=C1Br)F)N.Cl |
Canonical SMILES |
CC(C)(C)C(C1=C(C=CC=C1Br)F)N.Cl |
Origin of Product |
United States |
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